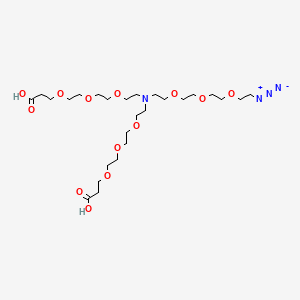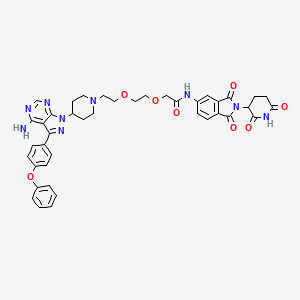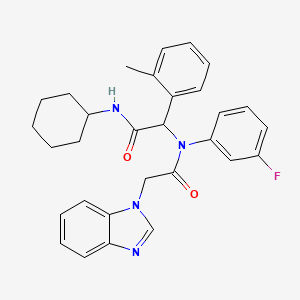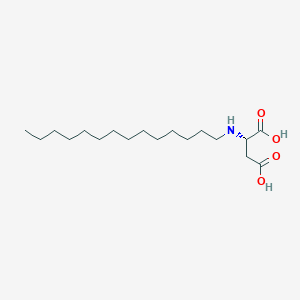
N-(Azido-PEG3)-N-bis(PEG3-acid)
Overview
Description
“N-(Azido-PEG3)-N-bis(PEG3-acid)” is a polyethylene glycol (PEG)-based compound . It contains an azide group and a terminal carboxylic acid . The PEG spacer increases the aqueous solubility of the resulting compound . The azide group can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
The synthesis of “N-(Azido-PEG3)-N-bis(PEG3-acid)” involves the use of Click Chemistry . The azide group in the compound can react with molecules containing alkyne groups via a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of “N-(Azido-PEG3)-N-bis(PEG3-acid)” is C38H45N5O13S . It has a molecular weight of 811.9 g/mol . The compound contains azide, fluorescein, and carboxylic acid moieties .Chemical Reactions Analysis
“N-(Azido-PEG3)-N-bis(PEG3-acid)” can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
“N-(Azido-PEG3)-N-bis(PEG3-acid)” has a molecular weight of 811.9 g/mol . Its molecular formula is C38H45N5O13S . The compound is a liquid .Scientific Research Applications
Synthesis and Characterization
Synthesis of Linear-Dendritic Diblock Copolymers : Utilized in the synthesis of photoaddressable linear-dendritic diblock copolymers, which are composed of polyethylene glycol (PEG) and dendritic aliphatic polyesters. These copolymers have applications in the creation of liquid crystalline materials with potential uses in advanced materials science (Barrio et al., 2009).
Development of Quantum Dot Surfaces : Involved in the bio-orthogonal coupling on quantum dot surfaces, demonstrating its use in the creation of luminescent materials with potential applications in imaging and sensing technologies (Zhan et al., 2016).
Synthesis of 'Umbrella-Like' PEG Structures : Used in the creation of unique 'umbrella-like' PEG structures with a single reactive group, which have implications in bioconjugation and drug delivery systems (Zhang et al., 2010).
Biomedical Applications
Influence on Pharmacokinetics of Radiolabeled Antibodies : Plays a role in the pharmacokinetics of radiolabeled antibodies, particularly in terms of solubility and whole-body residence time, which is critical in the field of nuclear medicine and imaging (Guillou et al., 2021).
Enzymatic Biodegradation of Hydrogels : A key component in the synthesis of enzymatically biodegradable PEG and peptide-based hydrogels, which have applications in biomedicine, particularly in drug delivery and tissue engineering (van Dijk et al., 2010).
Use in Gene Delivery Vectors : Integral in the development of block copolymers used as DNA carriers, demonstrating its potential in gene therapy and molecular medicine (Lim et al., 2000).
Material Science and Chemistry
Formation of Polyethylene Glycol–Fullerene Adducts : Used in controlling the structure of PEG-fullerene adducts, indicating its significance in the development of advanced materials with applications in nanotechnology and electronics (Yau et al., 2014).
Synthesis of Redox Polymers : Involved in the synthesis of multifunctional redox polymers, which have applications in sensors, electrode modifiers, and as nanoparticle stabilizers for catalysis (Deraedt et al., 2014).
Mechanism of Action
Target of Action
N-(Azido-PEG3)-N-bis(PEG3-acid), also known as N-(Azido-PEG3)-N-bis(PEG3-acid) HCl, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
This compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
It is known that the compound is an aqueous soluble peg reagent , which suggests it may have good bioavailability.
Result of Action
The result of the action of N-(Azido-PEG3)-N-bis(PEG3-acid) is the selective degradation of target proteins via the ubiquitin-proteasome system . This can lead to various molecular and cellular effects depending on the specific target proteins being degraded.
Action Environment
It is known that the compound can react with primary amine groups in the presence of activators (eg, EDC, or HATU) to form a stable amide bond . This suggests that the pH and the presence of these activators could potentially influence its action and stability.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-(Azido-PEG3)-N-bis(PEG3-acid) is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
Given its role in the synthesis of PROTACs, it can be inferred that this compound may influence cell function by modulating the degradation of target proteins .
Molecular Mechanism
N-(Azido-PEG3)-N-bis(PEG3-acid) contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a key part of the mechanism of action of this compound, enabling it to form stable linkages with target proteins .
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N4O13/c27-29-28-3-9-37-15-21-43-24-18-40-12-6-30(4-10-38-16-22-41-19-13-35-7-1-25(31)32)5-11-39-17-23-42-20-14-36-8-2-26(33)34/h1-24H2,(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRXULKENCQWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N4O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901114168 | |
| Record name | 13-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4,7,10,16,19,22-hexaoxa-13-azapentacosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2055042-57-2 | |
| Record name | 13-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4,7,10,16,19,22-hexaoxa-13-azapentacosanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055042-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4,7,10,16,19,22-hexaoxa-13-azapentacosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)

![N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B609364.png)
![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)


![L-erythro-2-Hexulose, 1,4-anhydro-3,5,6-trideoxy-3-[[[1-[[4-[2-(4-methyl-1-piperazinyl)-4-thiazolyl]benzoyl]amino]cyclohexyl]carbonyl]amino]-](/img/structure/B609368.png)

![6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609373.png)
![4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609374.png)
